molecular formula C31H49NO4 B12067564 Diacetylkorseveriline

Diacetylkorseveriline

Cat. No.: B12067564
M. Wt: 499.7 g/mol
InChI Key: FATOICABJMDCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetylkorseveriline can be synthesized through the acetylation of korseveriline, a naturally occurring alkaloid. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields this compound as a slightly yellowish amorphous powder .

Industrial Production Methods

Industrial production of this compound involves the extraction of korseveriline from the Korolkowia sewerzowii plant, followed by its acetylation. The extraction process includes the use of organic solvents such as ethanol and chloroform. The acetylation step is similar to the laboratory synthesis, involving acetic anhydride and a base.

Chemical Reactions Analysis

Types of Reactions

Diacetylkorseveriline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diacetylkorseveriline has a wide range of applications in scientific research:

Properties

Molecular Formula

C31H49NO4

Molecular Weight

499.7 g/mol

IUPAC Name

(17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl) acetate

InChI

InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3

InChI Key

FATOICABJMDCPU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C

Origin of Product

United States

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